molecular formula C17H19N5OS B12754760 N,N-Dimethylglycine ((6-(4-methylphenyl)imidazo(2,1-b)thiazol-5-yl)methylene)hydrazide CAS No. 102410-34-4

N,N-Dimethylglycine ((6-(4-methylphenyl)imidazo(2,1-b)thiazol-5-yl)methylene)hydrazide

Cat. No.: B12754760
CAS No.: 102410-34-4
M. Wt: 341.4 g/mol
InChI Key: OSLOVTOLHNSODZ-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethylglycine ((6-(4-methylphenyl)imidazo(2,1-b)thiazol-5-yl)methylene)hydrazide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazoles. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethylglycine ((6-(4-methylphenyl)imidazo(2,1-b)thiazol-5-yl)methylene)hydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N,N-Dimethylglycine ((6-(4-methylphenyl)imidazo(2,1-b)thiazol-5-yl)methylene)hydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Dimethylglycine ((6-(4-methylphenyl)imidazo(2,1-b)thiazol-5-yl)methylene)hydrazide involves its interaction with various molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interfere with cellular processes, such as DNA replication and protein synthesis . It may also inhibit specific enzymes or receptors, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethylglycine ((6-(4-methylphenyl)imidazo(2,1-b)thiazol-5-yl)methylene)hydrazide is unique due to its specific combination of the imidazo[2,1-b]thiazole scaffold with the N,N-dimethylglycine moiety. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

102410-34-4

Molecular Formula

C17H19N5OS

Molecular Weight

341.4 g/mol

IUPAC Name

2-(dimethylamino)-N-[(E)-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylideneamino]acetamide

InChI

InChI=1S/C17H19N5OS/c1-12-4-6-13(7-5-12)16-14(22-8-9-24-17(22)19-16)10-18-20-15(23)11-21(2)3/h4-10H,11H2,1-3H3,(H,20,23)/b18-10+

InChI Key

OSLOVTOLHNSODZ-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)/C=N/NC(=O)CN(C)C

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=NNC(=O)CN(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.